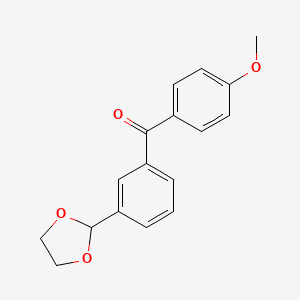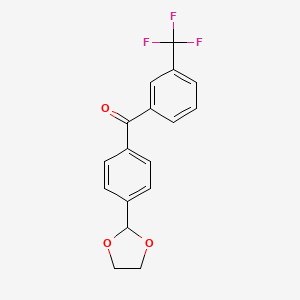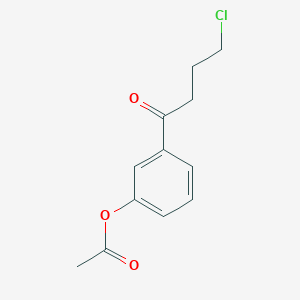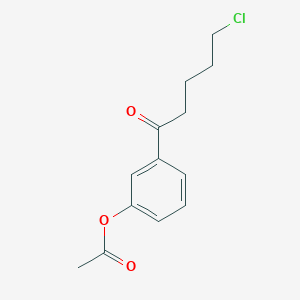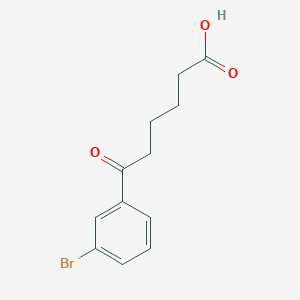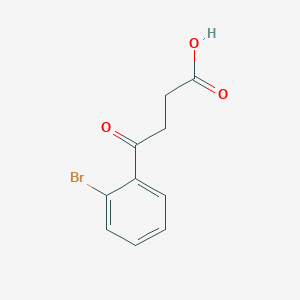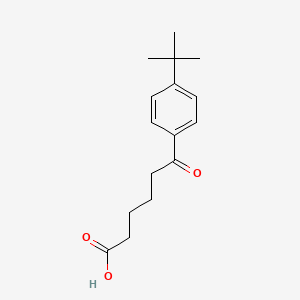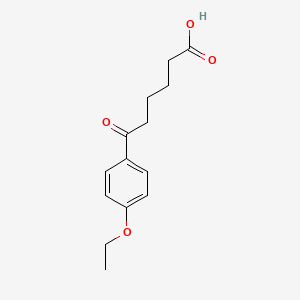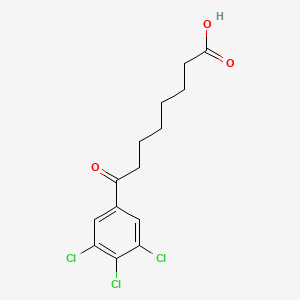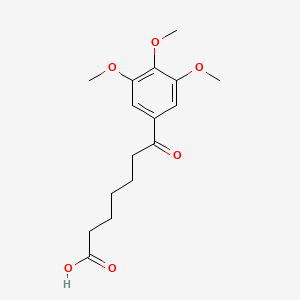
Potassium 6-hydroxynaphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 6-hydroxynaphthalene-2-sulfonate is an organic compound with the molecular formula C10H7KO4S. It is a potassium salt of 6-hydroxynaphthalene-2-sulfonic acid and is known for its applications in various chemical processes and industries . This compound is characterized by its naphthalene ring structure, which is substituted with a hydroxyl group and a sulfonate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 6-hydroxynaphthalene-2-sulfonate can be synthesized through the sulfonation of 6-hydroxynaphthalene. The process typically involves the reaction of 6-hydroxynaphthalene with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 6-hydroxynaphthalene is treated with sulfuric acid under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with potassium hydroxide to yield the desired potassium salt .
Chemical Reactions Analysis
Types of Reactions: Potassium 6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced sulfonate derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Potassium 6-hydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants and dispersants.
Mechanism of Action
The mechanism of action of potassium 6-hydroxynaphthalene-2-sulfonate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonate group can enhance the compound’s solubility and reactivity. These properties make it a valuable intermediate in various chemical reactions and processes .
Comparison with Similar Compounds
Sodium 6-hydroxynaphthalene-2-sulfonate: Similar in structure but with sodium as the counterion instead of potassium.
6-hydroxynaphthalene-2-sulfonic acid: The free acid form without the potassium counterion.
Uniqueness: Potassium 6-hydroxynaphthalene-2-sulfonate is unique due to its specific potassium counterion, which can influence its solubility, reactivity, and applications compared to its sodium or free acid counterparts .
Properties
CAS No. |
833-66-9 |
|---|---|
Molecular Formula |
C10H8KO4S |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
potassium;6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.K/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14); |
InChI Key |
STMVLNFIDYHORT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[K+] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O.[K] |
Key on ui other cas no. |
833-66-9 |
physical_description |
DryPowde |
Pictograms |
Irritant |
Related CAS |
93-01-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



